N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-19(20(26)23-15-4-5-16-17(11-15)28-13-27-16)22-12-14-6-9-24(10-7-14)18-3-1-2-8-21-18/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEENZXJGRQBWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative and the pyridin-2-yl piperidine derivative. These intermediates are then coupled using oxalyl chloride to form the oxalamide linkage. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used in the development of novel materials with unique electronic properties.
Biology: It is studied for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence: The target compound utilizes a pyridinyl-piperidine group, distinguishing it from quinolinyl (QOD) or biphenyl sulfonamide (compounds 108/162) analogs. Piperidine-pyridine systems may enhance blood-brain barrier penetration or receptor binding . Sulfonamide derivatives (108/162) exhibit higher synthetic yields (66–81%) compared to ethanediamide-based analogs, likely due to their straightforward sulfonylation chemistry .
Biological Activity: Falcipain inhibition is prominent in ethanediamide derivatives with tetrahydroquinoline substituents (QOD), suggesting that the ethanediamide backbone is critical for protease binding . Dual 5-LO/mPGES-1 inhibitors (108/162) rely on sulfonamide linkages and biphenyl groups for enzyme interaction, which are absent in the target compound .
Research Findings
- Synthetic Feasibility : Ethanediamide derivatives generally require multi-step syntheses, while sulfonamide-based compounds (e.g., 108/162) achieve higher yields via direct sulfonylation .
- Structure-Activity Relationship (SAR): The benzodioxol group is a conserved feature across all analogs, likely contributing to aromatic stacking or hydrogen bonding with enzymes.
Notes
Data Limitations : Direct pharmacological data for the target compound are unavailable in the provided evidence. Further studies are required to confirm its biological targets and potency.
Therapeutic Potential: Based on structural parallels, the compound may warrant evaluation for antimalarial or anti-inflammatory activity.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide (commonly referred to as compound B) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of compound B, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of compound B features a benzodioxole moiety, a piperidine ring substituted with a pyridine, and an ethanediamide linkage. Its molecular formula is , with a molecular weight of 440.46 g/mol. The compound's synthesis typically involves multi-step organic reactions that facilitate the incorporation of various functional groups into its structure.
The biological activity of compound B is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may exert its effects through:
- Enzyme Inhibition : Compound B has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may bind to various receptors, modulating signal transduction pathways critical for cell communication.
- DNA Interaction : There is evidence suggesting that compound B can intercalate into DNA, potentially affecting gene expression and replication processes.
Anticancer Properties
Several studies have investigated the anticancer potential of compound B. For instance, it has demonstrated cytotoxic effects against various cancer cell lines:
These findings suggest that compound B may inhibit cell proliferation and induce apoptosis in leukemia cells.
Neuroprotective Effects
Research has also explored the neuroprotective properties of compound B, particularly in models of neurodegenerative diseases. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage by modulating reactive oxygen species (ROS) levels and enhancing antioxidant defenses.
Case Studies
- Study on Leukemia Cells : In a study published in MDPI, researchers evaluated the cytotoxic effects of compound B on leukemia cell lines (K562, U937, HL60). The results showed significant antiproliferative activity with IC50 values ranging from 10 µM to 15 µM, indicating its potential as an anticancer agent .
- Neuroprotection : A recent investigation into the neuroprotective effects of compound B revealed that it significantly reduced neuronal apoptosis in models of oxidative stress. This study highlighted its potential for treating conditions such as Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
